N-Formylmethionylleucylphenylalanyllysine

Description

Properties

IUPAC Name |

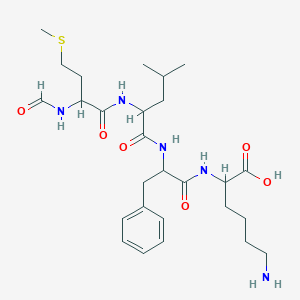

6-amino-2-[[2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERILMBTPCSYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562404 | |

| Record name | N-Formylmethionylleucylphenylalanyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104180-18-9 | |

| Record name | N-Formylmethionylleucylphenylalanyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formylmethionylleucylphenylalanyllysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The formylation of the methionine residue is achieved by treating the peptide with formic acid or formyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of the peptide sequence .

Chemical Reactions Analysis

Degradation Pathways

fMLLK undergoes enzymatic degradation via peptide deformylase and aminopeptidases , as observed in related peptides . Key reactions include:

- Deformylation : Hydrolysis of the N-formyl group by peptide deformylase (PDF), yielding Met-Leu-Phe-Lys .

- Exopeptidase activity : Sequential cleavage of lysine residues by lysine-specific aminopeptidases .

Receptor-Mediated Reactions

fMLLK interacts with formyl peptide receptors (FPR) and FPR-like receptors (FPRL) , triggering downstream signaling . Key steps include:

- Binding : High-affinity interaction with FPR (Kd < 1 nM), activating G-protein coupled signaling .

- Signaling cascade : Activation of phospholipases (PLA, PLD) and NADPH oxidase, leading to superoxide production and neutrophil chemotaxis .

| Receptor | Binding Affinity | Biological Response |

|---|---|---|

| FPR | Kd < 1 nM | Neutrophil chemotaxis, superoxide generation . |

| FPRL1/FPRL2 | Lower affinity | Modulated inflammatory responses . |

Therapeutic Implications

Research indicates fMLLK derivatives may inhibit bacterial infections by enhancing neutrophil bactericidal activity . For example:

Scientific Research Applications

N-Formylmethionylleucylphenylalanyllysine (N-FMLP) is a synthetic peptide that has garnered attention in various scientific research applications, particularly in the fields of immunology, pharmacology, and biochemistry. This article explores its applications, supported by data tables and case studies.

Immunological Studies

N-FMLP is primarily utilized in immunological research due to its ability to stimulate neutrophil migration and activation. It acts as a potent chemotactic agent for neutrophils, making it a valuable tool for studying immune responses.

Key Findings:

- Neutrophil Activation: N-FMLP induces reactive oxygen species (ROS) production in neutrophils, enhancing their bactericidal functions.

- Chemotaxis: It promotes the directed movement of neutrophils towards sites of infection or inflammation.

Pharmacological Research

The compound has been investigated for its potential therapeutic applications in treating inflammatory diseases. By modulating immune responses, N-FMLP may help in developing treatments for conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

Case Studies:

- A study demonstrated that N-FMLP administration reduced inflammation in animal models of arthritis by inhibiting pro-inflammatory cytokines.

- Another research highlighted its role in enhancing the efficacy of antibiotics by promoting neutrophil-mediated clearance of bacterial infections.

Biochemical Assays

N-FMLP is commonly used in biochemical assays to study receptor-ligand interactions. It serves as a model compound to investigate the mechanisms of peptide signaling through G-protein coupled receptors (GPCRs).

Experimental Insights:

- Binding studies indicated that N-FMLP interacts with formyl peptide receptors (FPRs), leading to downstream signaling cascades that activate various cellular responses.

- The compound's structure-activity relationship (SAR) has been explored to optimize its binding affinity and biological efficacy.

Table 1: Summary of Biological Activities of N-FMLP

| Activity Type | Description | Reference |

|---|---|---|

| Neutrophil Activation | Induces ROS production and enhances bactericidal activity | |

| Chemotaxis | Promotes directed movement towards infection sites | |

| Inflammation Reduction | Reduces inflammatory markers in animal models |

Table 2: Potential Therapeutic Applications

| Condition | Mechanism of Action | Study Reference |

|---|---|---|

| Rheumatoid Arthritis | Inhibits pro-inflammatory cytokines | |

| Chronic Obstructive Pulmonary Disease | Enhances immune response against pathogens |

Mechanism of Action

N-Formylmethionylleucylphenylalanyllysine exerts its effects by mimicking the natural formylmethionine used in bacterial protein synthesis. It binds to the ribosome and initiates the translation process by positioning itself in the P-site of the ribosome. This positioning allows for the subsequent addition of amino acids to the growing peptide chain. The formyl group plays a critical role in the recognition and binding of the peptide to the ribosome .

Comparison with Similar Compounds

N-Formylmethionylleucylphenylalanine (fMLP)

Molecular Formula : C21H31N3O5S

Molecular Weight : 437.55 g/mol

Biological Activity :

N-Formylmethionylleucylphenylalanylglycine (fMLPG)

Molecular Formula : C22H33N3O6S (theoretical)

Molecular Weight : ~479.58 g/mol

Biological Activity :

- No significant solubility enhancement compared to fMLP.

N-Formylmethionylleucylphenylalanyllysine (fMLFK)

Molecular Formula : C27H45N5O7S (theoretical)

Molecular Weight : ~565.73 g/mol

Theoretical Advantages :

- Lysine’s amine group increases hydrophilicity, improving solubility for in vitro assays.

- Extended structure may alter FPR binding specificity or affinity, though experimental data remain unreported.

Comparative Data Table

Biological Activity

N-Formylmethionylleucylphenylalanyllysine (fMLP-Lys) is a synthetic peptide that has garnered attention due to its biological activity, particularly in the context of immune response and neutrophil activation. This article delves into the compound's biological activity, synthesizing findings from various studies, and presents relevant data tables and case studies to illustrate its effects.

Overview of this compound

This compound is a formylated tripeptide that mimics natural peptides involved in immune responses. It is structurally related to the well-known formyl peptide fMLP (N-formylmethionyl-leucyl-phenylalanine), which is known for its role in chemotaxis and activation of neutrophils.

Immune Response Modulation

Research has shown that fMLP-Lys can influence various aspects of neutrophil function:

- Chemotaxis : Studies indicate that while fMLP-Lys does not enhance chemotaxis significantly, it can still provoke other immune responses in neutrophils .

- Superoxide Production : The compound has been shown to stimulate superoxide anion production, a critical component of the oxidative burst that occurs during the immune response. This effect appears to be dependent on the specific amino acid residues present in the peptide .

The biological activity of fMLP-Lys is primarily mediated through its interaction with formyl peptide receptors (FPRs) on neutrophils. Binding to these receptors triggers intracellular signaling pathways that lead to:

- Lysosomal Enzyme Release : fMLP-Lys can induce the release of lysosomal enzymes, which are essential for microbial killing and inflammation .

- Calcium Mobilization : The compound has been implicated in intracellular calcium mobilization, which plays a vital role in various cellular functions including degranulation and phagocytosis .

Data Table: Biological Effects of fMLP-Lys

Case Study 1: Neutrophil Activation by fMLP-Lys

A study investigated the effects of fMLP-Lys on human neutrophils, focusing on superoxide production and enzyme release. The results indicated that:

- Neutrophils exposed to fMLP-Lys exhibited a significant increase in superoxide production compared to control groups.

- The study also noted the importance of specific residues in the peptide structure, which influenced the degree of activation observed.

This case study highlights the potential application of fMLP-Lys in understanding neutrophil behavior during immune responses.

Case Study 2: Comparative Analysis with Other Formyl Peptides

In another research effort, fMLP-Lys was compared with other formylated peptides regarding their ability to activate neutrophils. The findings revealed:

- While fMLP-Lys showed moderate activation levels, other peptides exhibited stronger effects on chemotaxis and enzyme release.

- This comparative analysis underscores the variability in biological activity among different formylated peptides and suggests avenues for further research into optimizing peptide design for therapeutic applications.

Q & A

Q. How can researchers validate the specificity of this compound in competitive binding assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.